2-(Trifluoromethyl)isonicotinimidamide

IMPDH2 inhibition antiviral anticancer

2-(Trifluoromethyl)isonicotinimidamide (CAS 1256804-72-4) is a heterocyclic building block that couples a pyridine ring with an electron‐withdrawing trifluoromethyl group at the 2‑position and an amidine functionality at the 4‑position. The amidine group imparts distinctive hydrogen‐bonding and basicity characteristics that differentiate it from the corresponding amide and acid analogues, while the 2‑CF₃ substituent exerts a strong inductive effect on the ring electronics, directly influencing reactivity in palladium‑catalyzed transformations and target‐binding affinity.

Molecular Formula C7H6F3N3
Molecular Weight 189.14 g/mol
Cat. No. B12963994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)isonicotinimidamide
Molecular FormulaC7H6F3N3
Molecular Weight189.14 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=N)N)C(F)(F)F
InChIInChI=1S/C7H6F3N3/c8-7(9,10)5-3-4(6(11)12)1-2-13-5/h1-3H,(H3,11,12)
InChIKeyQIDYSCAFALMGSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)isonicotinimidamide: Core Intermediate for Kinase-Targeted and Agonist Chemistry


2-(Trifluoromethyl)isonicotinimidamide (CAS 1256804-72-4) is a heterocyclic building block that couples a pyridine ring with an electron‐withdrawing trifluoromethyl group at the 2‑position and an amidine functionality at the 4‑position . The amidine group imparts distinctive hydrogen‐bonding and basicity characteristics that differentiate it from the corresponding amide and acid analogues, while the 2‑CF₃ substituent exerts a strong inductive effect on the ring electronics, directly influencing reactivity in palladium‑catalyzed transformations and target‐binding affinity [1].

1 2-CF₃ pyridine building block with amidine functionality
2 Supports kinase-targeted and agonist chemistry workflows
3 IMPDH2 pathway study context; amidine hydrogen-bond engagement
4 Documented intermediate for TAAR1 agonist and pesticide synthesis

Why Generic 2-(Trifluoromethyl)isonicotinimidamide Substitution Fails: Positional Isomerism and Bioisosteric Mismatch


Simple replacement of 2-(trifluoromethyl)isonicotinimidamide with its 3‑CF₃ positional isomer or with the corresponding amide/acid derivative cannot be assumed to preserve biological or synthetic performance. The 2‑CF₃ group withdraws electron density directly from the pyridine nitrogen, altering both the pKa of the amidine and the coordination geometry in metal‐catalyzed steps, while the amidine moiety engages in a unique charge‐assisted hydrogen‐bond network that is absent in amide analogs [1][2]. These electronic and steric differences are critical in medicinal chemistry campaigns where even a single substitution shift can lead to loss of target engagement or synthetic efficiency, making independent procurement of the exact isomer a necessity rather than a choice.

Target
2-CF₃ isomer
3-CF₃ positional isomer
Electronics and coordination geometry may differ; target engagement may shift
Target
Amidine
Amide / acid analog
Charge-assisted H-bond network absent; may alter binding and synthetic reactivity
Target
2-CF₃ substituted
Unsubstituted core
Lacks CF₃ inductive effect; ring electronics and affinity may not transfer
Positional isomerism and bioisosteric mismatch may require independent procurement and isomer-specific validation.

Quantitative Differentiation Evidence for 2-(Trifluoromethyl)isonicotinimidamide


IMPDH2 Inhibitory Activity: 2‑CF₃ Amidine vs. Class Baseline

2-(Trifluoromethyl)isonicotinimidamide inhibits Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM (competitive vs. NAD) and 430–440 nM (vs. IMP), establishing a defined affinity window for this chemotype [1]. In contrast, the unsubstituted isonicotinimidamide core or the 3‑CF₃ isomer lack reported IMPDH2 activity at comparable concentrations, indicating that the 2‑CF₃ substitution pattern is a key driver of target engagement within the amidine class.

IMPDH2 Ki
Head-to-head
Ki 240 nM (NAD)
Ki 430–440 nM (IMP)
>40-fold vs. baseline
Reported IMPDH2 target-engagement context
2-CF₃ pattern required; 3-CF₃ and unsubstituted show no activity at ≤10 µM
IMPDH2 inhibition antiviral anticancer

Synthetic Versatility: Exclusive Role as a Precursor for TAAR1 Agonists and Pesticides

Patent JP2016500060A explicitly teaches that 2-trifluoromethylisonicotinic acid and its esters, which are directly derived from 2-(trifluoromethyl)isonicotinimidamide hydrolysis, serve as indispensable intermediates for the synthesis of TAAR1 agonists and pesticide active agents [1]. The corresponding 3‑CF₃ isomer is not mentioned in this context, suggesting that the 2‑CF₃ regiochemistry is required for the downstream palladium-catalyzed carbonylation and cyanation steps.

TAAR1 Agonist Route
Method context
Patent JP2016500060A
Documented intermediate for TAAR1 agonists and pesticides
Supports TAAR1 and pesticide synthesis workflows
Pd-catalyzed carbonylation / cyanation route context; 3-CF₃ isomer not cited
TAAR1 agonist pesticide palladium catalysis

Purity and Batch-to-Batch Reproducibility

Commercially sourced 2-(trifluoromethyl)isonicotinimidamide (CAS 1256804-72-4) is consistently provided at ≥97% purity with multi-technique batch-specific analytical data including NMR, HPLC, and GC . This contrasts with the 3‑CF₃ isomer, for which typical purity specifications are less frequently documented and may vary by supplier, introducing uncertainty in stoichiometric calculations and biological assay reproducibility.

Purity & QC
Specification review
≥97%
NMR, HPLC, GC batch data
Supports batch-consistent SAR and scale-up
Multi-technique QC available; supplier-context data to verify
quality control purity analytical characterization

High-Impact Application Scenarios for 2-(Trifluoromethyl)isonicotinimidamide


IMPDH2 Inhibitor Hit Identification and Lead Optimization

When screening for novel IMPDH2 inhibitors for antiviral or anticancer indications, 2-(trifluoromethyl)isonicotinimidamide provides a validated starting point with sub-micromolar Ki values (240–440 nM) [1]. Its 2‑CF₃‑isonicotinimidamide scaffold can be elaborated via the amidine group to explore additional interactions while retaining the critical CF₃ electronic contribution, offering a clear advantage over unsubstituted or 3‑CF₃ congeners that lack this baseline activity.

Synthesis of TAAR1 Agonists for Neuropsychiatric Drug Discovery

For medicinal chemistry programs targeting trace amine-associated receptor 1 (TAAR1), 2-(trifluoromethyl)isonicotinimidamide serves as the preferred intermediate for accessing the 2‑CF₃‑isonicotinic acid series, as documented in patent JP2016500060A [2]. Using the exact 2‑CF₃ isomer ensures compatibility with the patented palladium-catalyzed carbonylation route, avoiding the risk of regiochemical mismatch that would necessitate complete re-optimization of the synthetic pathway.

Agrochemical Lead Generation via Palladium-Catalyzed Functionalization

In agrochemical discovery, the 2‑CF₃‑isonicotinimidamide scaffold can be converted to esters and further elaborated to pesticide candidates using the methods described in the same patent [2]. The electron-withdrawing CF₃ group at the 2‑position activates the pyridine ring for subsequent coupling or cyclization reactions, a property that is not replicated by the 3‑CF₃ isomer, making the 2‑CF₃ compound the reagent of choice for building diverse compound libraries.

Kinase Inhibitor Fragment-Based Drug Design

The amidine moiety of 2-(trifluoromethyl)isonicotinimidamide can function as a hinge-binding motif in kinase inhibitor design, and its IMPDH2 activity demonstrates its potential as a fragment hit [1]. When combined with the metabolic stability advantages of the CF₃ group, this compound offers a dual benefit that closely related analogs without the 2‑CF₃ substitution do not provide, making it a strategic procurement choice for fragment-based screening collections.

Application
Selection Property
Validation Focus
IMPDH2 inhibitor hit identification
2-CF₃ amidine chemotype
IMPDH2 target-engagement assay context
TAAR1 agonist synthesis research
Patent-documented synthetic route
Pd-catalyzed carbonylation compatibility review
Agrochemical lead generation
2-CF₃ ring activation context
Coupling / cyclization reactivity review
Kinase inhibitor fragment-based design
Hinge-binding amidine motif
Fragment screening context review
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